Methyl 2,3-dibromo-4,5-difluorophenylacetate
Overview
Description
Methyl 2,3-dibromo-4,5-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dibromo-4,5-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the following steps:
Bromination: The phenylacetate precursor is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 3 positions of the phenyl ring.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromo-4,5-difluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine and fluorine atoms, yielding a simpler phenylacetate derivative.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetates, while reduction reactions may produce simpler phenylacetate derivatives.
Scientific Research Applications
Methyl 2,3-dibromo-4,5-difluorophenylacetate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Researchers use this compound to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-4,5-difluorophenylacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Methyl 2,3-dibromo-4,5-difluorophenylacetate can be compared with other similar compounds, such as:
Methyl 4,5-dibromo-2,3-difluorophenylacetate: This compound has the same molecular formula but different positions of bromine and fluorine atoms on the phenyl ring.
Methyl 3,5-difluorobenzoate: This compound lacks the bromine atoms and has only fluorine substitutions on the phenyl ring.
Uniqueness: The unique combination of bromine and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-4,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)9(13)8(11)7(4)10/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQWTQCOKLLZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1Br)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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